molecular formula C16H15NO5S B2690605 Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate CAS No. 920393-57-3

Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate

Cat. No.: B2690605
CAS No.: 920393-57-3
M. Wt: 333.36
InChI Key: XAQOVBDEOVTMAJ-UHFFFAOYSA-N
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Description

Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is a chemical compound of interest in medicinal chemistry and biochemical research. While specific biological data for this compound is not currently available, its molecular structure, featuring a benzoate core linked via a carbamoyl group to a 2-(methylsulfonyl)phenyl moiety, suggests potential as a scaffold for developing enzyme inhibitors . Related compounds with similar structural motifs, such as methyl 5-sulfamoyl-benzoates, have been extensively studied as high-affinity, selective inhibitors of carbonic anhydrase isozymes, particularly CAIX, which is a validated target in oncology . The presence of the methylsulfonyl group can be critical for molecular recognition and binding interactions within enzyme active sites . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules for drug discovery programs, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 4-[(2-methylsulfonylphenyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-22-16(19)12-9-7-11(8-10-12)15(18)17-13-5-3-4-6-14(13)23(2,20)21/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQOVBDEOVTMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-(methylsulfonyl)phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include nitric acid for nitration and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the carbamoyl group produces amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate has shown potential as a lead compound in drug development due to its ability to interact with various biological targets. The methylsulfonyl group enhances solubility and bioavailability, making it suitable for pharmacological studies .
  • Biological Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant biological activities, including anti-inflammatory and anticancer properties. The oxadiazole moiety is known for its ability to modulate enzyme activities, which can be leveraged in therapeutic applications .

2. Material Science

  • Polymer Production : The unique chemical structure allows for the incorporation of this compound into polymers and coatings. Its properties can enhance the thermal stability and mechanical strength of materials, making it valuable for industrial applications.
  • Advanced Materials : Research indicates that compounds like this compound can be used in the synthesis of advanced materials with specific functionalities, such as self-healing materials or stimuli-responsive systems.

3. Chemical Synthesis

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against various cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics, suggesting potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory effects of this compound revealed that it inhibits key inflammatory pathways by modulating enzyme activity involved in the inflammatory response. This positions it as a candidate for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism by which Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Quinoline-Carbonyl Series ()

Compounds C1–C7 in share a methyl benzoate core but differ in their substitution patterns. For example:

  • Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4): The electron-withdrawing fluorine atom increases polarity and may influence binding affinity.

Key Differences :

  • The target compound lacks the quinoline-piperazine motif, reducing planar aromaticity but introducing a sulfonyl group that may enhance solubility and electrostatic interactions.
  • Synthesis methods for C1–C7 involve crystallization in ethyl acetate, yielding solids with confirmed purity via NMR and HRMS . Similar characterization is expected for the target compound.
Methyl 2-{[(4-Biphenylylcarbonyl)carbamothioyl]amino}benzoate ()
  • Structure : Features a thiourea linker and biphenyl group, contrasting with the target’s carbamoyl and methylsulfonyl substituents.
  • Functional Implications : The thiourea group offers stronger hydrogen-bonding capacity, while the biphenyl moiety increases hydrophobicity. The target’s sulfonyl group may improve water solubility compared to the biphenyl system .
Neuroprotective Benzoate Derivatives ()
  • Methyl-3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate (Compound 7) : Demonstrates neuroprotective activity in PC12 cells under hypoxic stress. The trimethoxy and nicotinamido groups contribute to its redox-modulating properties.
  • Comparison : The target compound’s methylsulfonyl group could similarly mitigate oxidative stress, but its lack of methoxy or nicotinamide substituents may alter its mechanism of action .
Sulfonylurea Herbicides ()
  • Metsulfuron-methyl : A triazine-linked sulfonylurea herbicide with a methyl benzoate core. The sulfonylurea group enables acetolactate synthase inhibition.
  • Contrast : The target compound’s sulfonyl group is part of a phenylcarbamoyl structure rather than a urea-triazine system, likely redirecting its bioactivity away from herbicidal action .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate Benzoate ester 2-(Methylsulfonyl)phenyl carbamoyl ~390 (estimated) Potential enzyme/receptor modulation
C1 () Benzoate ester + piperazine Quinoline-4-carbonyl, phenyl ~500 (estimated) π-π stacking, hydrogen bonding
Compound 7 () Benzoate ester Trimethoxy, nicotinamido ~450 (estimated) Neuroprotection in PC12 cells
Metsulfuron-methyl () Benzoate ester Triazinyl-sulfonylurea 381.4 Herbicidal (ALS inhibition)

Biological Activity

Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate, also known by its CAS number 920393-57-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring and a benzoate moiety. Its molecular formula is C16H17NO4SC_{16}H_{17}NO_4S, and it exhibits distinct chemical properties that influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The compound has shown selective cytotoxicity towards certain cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in specific cancer cell lines
CytotoxicityInduces apoptosis in tumor cells

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an alternative treatment option .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231 and BT-549) revealed that the compound can induce apoptosis via the mitochondrial pathway. The research highlighted the compound's ability to modulate key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and MAPK pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate, and how can reaction steps be optimized?

The synthesis typically involves coupling a methylsulfonyl-substituted aniline derivative with a benzoate carbonyl precursor. A general approach includes:

  • Step 1 : Activate the carboxylic acid group (e.g., using thionyl chloride or carbodiimide reagents) to form an acyl chloride or mixed anhydride intermediate.
  • Step 2 : React the activated intermediate with 2-(methylsulfonyl)aniline under basic conditions (e.g., pyridine or triethylamine) to form the carbamoyl linkage.
  • Step 3 : Purify via column chromatography or recrystallization, monitored by TLC or HPLC.
    Optimization may involve adjusting solvent polarity (DMF or DCM), temperature (0–25°C), and stoichiometry to minimize side reactions like over-acylation. For analogous syntheses, yields exceeding 85% have been achieved using similar protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on structurally related carbamoyl benzoates:

  • Toxicity : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use nitrile gloves, lab coats, and fume hoods to prevent exposure.
  • First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency response should include medical evaluation if symptoms persist .
  • Storage : Keep in a cool, dry environment (<25°C) away from oxidizing agents.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • 1H/13C NMR : Key signals include the methylsulfonyl group (δ ~3.0–3.2 ppm for CH3SO2) and carbamoyl NH (δ ~8.5–9.5 ppm if observable). Aromatic protons in the benzoate moiety typically appear as doublets between δ 7.5–8.5 ppm.
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+ at m/z 348.1 for C17H16NO5S).
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (SO2, ~1150–1350 cm⁻¹) groups provide additional validation .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the binding affinity of this compound to protein targets?

Two robust methodologies are recommended:

  • Lamarckian Genetic Algorithm (AUTODOCK 3.0) : Suitable for flexible ligand docking. Parameters include population size (150), mutation rate (0.02), and 10 million energy evaluations. Calibrate using empirical free energy functions to minimize RMSD (<2.0 Å) .
  • Glide XP Scoring : Incorporates hydrophobic enclosure and hydrogen-bonding motifs. Use OPLS4 force fields for energy minimization and Prime-MM/GBSA for binding free energy calculations. Cross-validate results with experimental IC50 values to refine predictions .

Q. How can contradictions in structure-activity relationship (SAR) data for analogs be resolved?

  • Data Triangulation : Compare bioactivity data across analogs with systematic substituent variations (e.g., methylsulfonyl vs. trifluoromethyl groups). For example, methylsulfonyl enhances solubility but may reduce membrane permeability compared to lipophilic groups.
  • Crystallography : Resolve binding modes of analogs with conflicting SAR using X-ray co-crystallography. Patent data on structurally related carbamoyl derivatives (e.g., EP 4 374 877 A2) highlight the importance of sulfonyl positioning for target engagement .
  • Statistical Modeling : Apply multivariate regression to identify dominant physicochemical descriptors (e.g., logP, polar surface area) influencing activity.

Q. What experimental strategies assess the methylsulfonyl group’s impact on physicochemical and pharmacokinetic properties?

  • Solubility Assays : Measure equilibrium solubility in PBS (pH 7.4) and compare with des-methylsulfonyl analogs. The sulfonyl group increases hydrophilicity but may reduce passive diffusion.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate oxidative metabolism. Sulfonyl groups are generally resistant to CYP450-mediated degradation.
  • Permeability : Use Caco-2 cell monolayers or PAMPA assays. Methylsulfonyl derivatives often exhibit lower permeability than methyl esters, necessitating prodrug strategies for oral bioavailability .

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